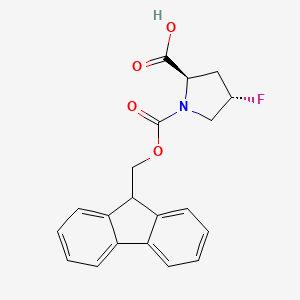

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid

Description

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid (CAS: 913820-87-8) is a fluorinated proline derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. With a molecular formula of C20H18FNO4 and molecular weight 355.36 g/mol, it is widely used in solid-phase peptide synthesis (SPPS) as a building block to incorporate fluorinated proline residues into peptide chains . The compound is commercially available (e.g., from WuXi TIDES) with >95% purity and is shipped at ambient temperatures .

Properties

IUPAC Name |

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/t12-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEQUGHYFSTTQT-KPZWWZAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201151462 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913820-87-8 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913820-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Fmoc-Trans-D-4-Fluoro-Pro-OH, also known as (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid, is primarily used as a protecting group for amines in peptide synthesis. The primary target of this compound is the amine group of amino acids.

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), protecting the amine group from unwanted reactions.

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of solid-phase peptide synthesis (SPPS). It protects the N-terminus of the amino acid during the elongation phase of peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions.

Pharmacokinetics

The properties of the fmoc group, such as its stability and reactivity, play a significant role in its effectiveness in peptide synthesis.

Result of Action

The use of Fmoc-Trans-D-4-Fluoro-Pro-OH in peptide synthesis results in the successful elongation of the peptide chain with minimal side reactions. After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product.

Action Environment

The action of Fmoc-Trans-D-4-Fluoro-Pro-OH is influenced by several environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the Fmoc protection and deprotection. Additionally, the compound should be stored in dry conditions at a recommended storage temperature of -20 +/- 5°C to maintain its stability and efficacy.

Biological Activity

The compound (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid, often referred to as 9a, is a derivative of fluoropyrrolidine that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound based on various studies, focusing on its mechanism of action, efficacy in preclinical models, and potential applications in therapeutic settings.

- Molecular Formula : C20H18FNO4

- Molecular Weight : 355.36 g/mol

- CAS Number : 1932387-77-3

The biological activity of this compound is primarily attributed to its role as an inhibitor of the PD-1/PD-L1 immune checkpoint pathway. This pathway is crucial in regulating the immune response to tumors. The compound demonstrates significant binding affinity to PD-L1, which is overexpressed in various cancers, thereby blocking the interaction between PD-1 and PD-L1 and enhancing T-cell activation against tumor cells .

In Vitro Studies

In vitro assays have shown that compounds similar to 9a exhibit cytotoxic effects on PD-L1 positive cancer cell lines, such as H358 (lung adenocarcinoma) and ES2 (ovarian carcinoma). The uptake of radiolabeled versions of these compounds was significantly higher in PD-L1 expressing tumors compared to non-expressing counterparts, indicating selective targeting .

Case Studies and Preclinical Models

A series of preclinical studies have been conducted to evaluate the efficacy of this compound. Notably:

- Study 1 : A pilot study involved inoculating mice with H358 tumors followed by treatment with radiolabeled [18F]9a. Results indicated a 40–55% higher uptake in PD-L1 positive tumors compared to wild-type tumors .

- Study 2 : In vivo PET imaging revealed that the compound could effectively visualize PD-L1 expression in tumors, providing a potential diagnostic tool alongside its therapeutic applications .

Toxicity Profile

Toxicity assessments indicated that at higher concentrations, this compound exhibited cytotoxic effects on Jurkat cells (a model for T-cells), highlighting the need for careful dose optimization in therapeutic contexts .

Comparative Analysis with Similar Compounds

Scientific Research Applications

Medicinal Chemistry

Fmoc-4-fluoropyrrolidine is primarily utilized in the synthesis of peptide-based drugs due to its ability to enhance the pharmacological properties of peptides. The fluorine atom in its structure plays a crucial role in increasing the lipophilicity and metabolic stability of peptide drugs, making them more effective in vivo.

Case Study: PD-L1 Inhibitors

Recent studies have focused on using fluorinated compounds as inhibitors of the PD-1/PD-L1 pathway, which is a significant target in cancer immunotherapy. For instance, modifications of Fmoc-4-fluoropyrrolidine have been investigated for their potential to disrupt PD-L1 interactions, enhancing T-cell activation against tumors .

Radiolabeling for Imaging

The compound has been explored for radiolabeling applications, particularly with fluorine-18 for PET imaging. This process allows researchers to visualize biological processes in real-time, aiding in drug development and therapeutic monitoring. The ability to label compounds with fluorine enhances their visibility and tracking within biological systems .

Synthesis of Novel Therapeutics

Fmoc-4-fluoropyrrolidine serves as a precursor for synthesizing various derivatives that exhibit biological activity against different diseases. For example, its derivatives have shown promise as inhibitors for prolyl oligopeptidase (POP), a target implicated in neurodegenerative diseases .

Structure-Activity Relationship (SAR) Studies

The incorporation of Fmoc-4-fluoropyrrolidine into larger molecular frameworks facilitates SAR studies that help identify key structural features responsible for biological activity. These studies are critical for optimizing lead compounds during drug development.

Potential Applications in Neuroscience

Given its structural properties, Fmoc-4-fluoropyrrolidine is being investigated for potential applications in neuroscience, particularly concerning compounds that modulate neurotransmitter systems or exhibit neuroprotective effects .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent critically influences physicochemical and functional properties. Key analogs include:

Key Observations :

- Fluorine (target compound): Introduces electronegativity and small steric bulk, stabilizing specific peptide conformations (e.g., collagen mimics) .

- Hydroxyl : Enhances solubility but may increase aggregation risk .

- Benzyl : Boosts lipophilicity for membrane-penetrating peptides .

- Chlorine : Larger atomic radius than fluorine; may influence halogen bonding in protein interactions .

Stereochemical Variants

Stereochemistry at the 2- and 4-positions significantly impacts biological activity and peptide folding:

Key Observations :

- The 2R,4S configuration (target) is commonly used to enforce specific proline puckering, stabilizing polyproline helices or β-turn structures .

- 2S,4R isomers (e.g., ) may disrupt native peptide folding, useful in studying conformational dynamics .

Physicochemical and Functional Properties

Q & A

Basic Questions

Q. What are the established protocols for synthesizing (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves Fmoc-protection of the pyrrolidine backbone, followed by fluorination at the 4-position using fluorinating agents like DAST or Deoxo-Fluor under inert conditions. Chiral resolution via preparative HPLC or enzymatic methods ensures enantiomeric purity (>98%, as validated by chiral HPLC and optical rotation analysis) . Post-synthesis, reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) gradients is recommended for purification.

Q. What analytical techniques are critical for confirming structural integrity and purity post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., fluorine-induced deshielding at C4 and coupling constants for trans/cis isomer differentiation) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z: 355.36 for [M+H]) .

- HPLC : Purity assessment using UV detection at 265 nm (Fmoc absorption) with retention time consistency .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.